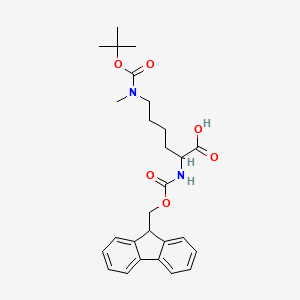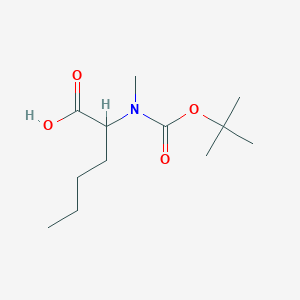
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide is an organosulfur compound characterized by the presence of two bromophenyl groups attached to a disulfane core with four oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide typically involves the oxidation of 1,2-Bis(4-bromophenyl)disulfane. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the tetraoxide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
化学反应分析
Types of Reactions
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the tetraoxide back to the disulfane or other lower oxidation state derivatives.
Substitution: The bromine atoms in the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Higher oxidation state sulfur compounds.
Reduction: 1,2-Bis(4-bromophenyl)disulfane.
Substitution: Substituted phenyl derivatives.
科学研究应用
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide involves its interaction with molecular targets through its disulfane and bromophenyl groups. These interactions can lead to the disruption of cellular processes in microorganisms or cancer cells, contributing to its antimicrobial and anticancer properties. The exact molecular pathways involved are still under investigation.
相似化合物的比较
Similar Compounds
1,2-Bis(4-bromophenyl)disulfane: The parent compound without the tetraoxide groups.
1,2-Bis(4-fluorophenyl)disulfane: A similar compound with fluorine atoms instead of bromine.
1,2-Bis(4-chlorophenyl)disulfane: A similar compound with chlorine atoms instead of bromine.
Uniqueness
1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide is unique due to the presence of four oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
14039-87-3 |
|---|---|
分子式 |
C12H8Br2O4S2 |
分子量 |
440.1 g/mol |
IUPAC 名称 |
1-bromo-4-(4-bromophenyl)sulfonylsulfonylbenzene |
InChI |
InChI=1S/C12H8Br2O4S2/c13-9-1-5-11(6-2-9)19(15,16)20(17,18)12-7-3-10(14)4-8-12/h1-8H |
InChI 键 |
AWNSMFQJCPUPBB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


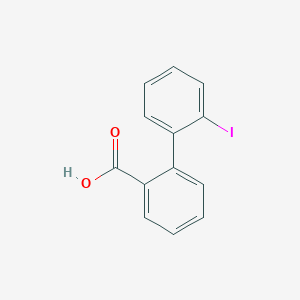
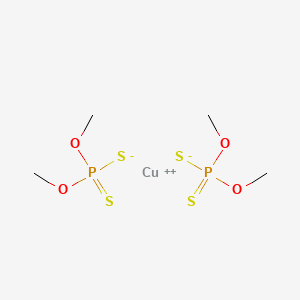


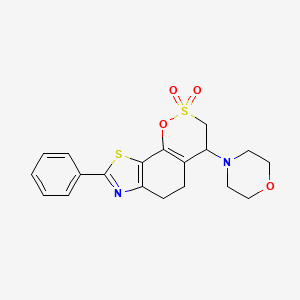
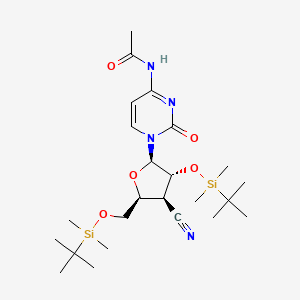
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)

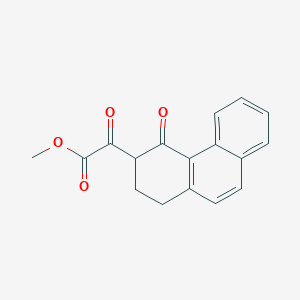
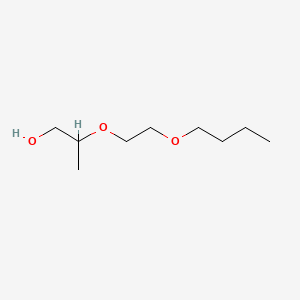
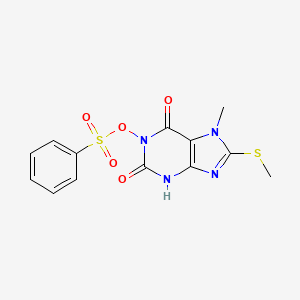
![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)
